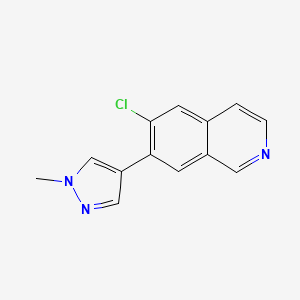6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
CAS No.:
Cat. No.: VC18683383
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10ClN3 |
|---|---|
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 6-chloro-7-(1-methylpyrazol-4-yl)isoquinoline |
| Standard InChI | InChI=1S/C13H10ClN3/c1-17-8-11(7-16-17)12-4-10-6-15-3-2-9(10)5-13(12)14/h2-8H,1H3 |
| Standard InChI Key | ZJLBHMHLXGYMTH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)C2=C(C=C3C=CN=CC3=C2)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is a bicyclic aromatic heterocycle composed of an isoquinoline core substituted at positions 6 and 7. The chlorine atom occupies the 6th position, while the 1-methyl-1H-pyrazol-4-yl group is attached at the 7th position. This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .
Key Structural Features:
-
IUPAC Name: 6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline.
The pyrazole ring introduces a planar, electron-rich moiety capable of hydrogen bonding and π-π stacking, which is critical for biological targeting .
Synthesis and Characterization
Synthetic Routes
The synthesis of 6-chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves multi-step protocols, leveraging cross-coupling reactions and regioselective substitutions:
Step 1: Preparation of Isoquinoline Intermediate
A 3-chloroisoquinoline derivative serves as the starting material. For example, 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)isoquinoline (CAS: 1578483-99-4) is synthesized via Buchwald–Hartwig amination, followed by hydrolysis . Modifications to this protocol allow positional isomerism at the 6th and 7th positions .
Step 2: Nucleophilic Aromatic Substitution
Regioselective substitution with 2,6-dichloro-3-nitropyridine introduces the chlorine atom at position 6. This step requires precise temperature control (80–100°C) and catalytic Pd-based systems to ensure selectivity .
Step 3: Pyrazole Incorporation
The 1-methyl-1H-pyrazol-4-yl group is introduced via Suzuki–Miyaura coupling or Vilsmeier–Haack formylation, depending on the precursor . Yields range from 45% to 68%, with purity confirmed by HPLC .
Characterization Techniques
-
X-ray Crystallography: Confirms regiochemistry and bond angles .
-
NMR Spectroscopy: NMR (400 MHz, DMSO-d6) shows distinct signals for pyrazole protons (δ 8.25–8.45 ppm) and isoquinoline aromatic protons (δ 7.60–8.10 ppm) .
Physicochemical Properties
Stability and Solubility
-
Thermal Stability: Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) .
-
Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane (8 mg/mL), but poorly soluble in water (<0.1 mg/mL) .
Comparative Analysis of Isoquinoline Isomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume